4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

Catalog No.
S13778881
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyd...

Product Name

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

IUPAC Name

4-ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-9-3-5-10(7-11,8-12)6-4-9/h7,9,12H,2-6,8H2,1H3

InChI Key

CLXBWRYKZKHVJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CO)C=O

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde is an organic compound characterized by its cyclohexane structure with an ethyl group and a hydroxymethyl group attached to the first carbon, along with a carbaldehyde functional group. This compound can be represented by the molecular formula C12H22O2C_{12}H_{22}O_2 and features a unique arrangement of functional groups that contribute to its chemical reactivity and potential applications.

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, while the aldehyde can also be oxidized to a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxymethyl group may participate in nucleophilic substitution reactions, allowing for the formation of ethers or esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde typically involves several steps:

  • Formation of Cyclohexanone: Starting from cyclohexanone, an ethyl group can be introduced via alkylation.
  • Hydroxymethylation: This step involves the reaction of formaldehyde with cyclohexanone derivatives to introduce the hydroxymethyl group.
  • Aldehyde Formation: The final step converts the appropriate hydroxymethyl derivative into the carbaldehyde through oxidation.

These steps require careful control of reaction conditions (temperature, pH) to maximize yield and purity.

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a precursor for drug development, particularly in creating compounds with specific biological activities.
  • Chemicals: It can be utilized as an intermediate in organic synthesis for producing more complex molecules.
  • Fragrance Industry: Due to its pleasant odor profile, it may find applications in perfumery and flavoring.

Several compounds share structural similarities with 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde. These include:

  • 4-Methylcyclohexanecarbaldehyde: Lacks the hydroxymethyl group, providing a simpler structure.
  • 4-Hydroxymethylcyclohexanecarboxylic acid: Contains a carboxylic acid instead of an aldehyde, showcasing different reactivity.
  • Cyclohexanecarboxaldehyde: A simpler analog that lacks both the ethyl and hydroxymethyl groups.

Uniqueness

The uniqueness of 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde lies in its combination of an ethyl group and a hydroxymethyl group on the cyclohexane ring, along with the aldehyde functionality. This specific arrangement allows for diverse chemical transformations and potential applications that distinguish it from similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types